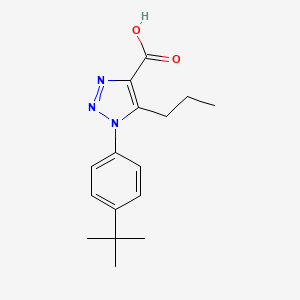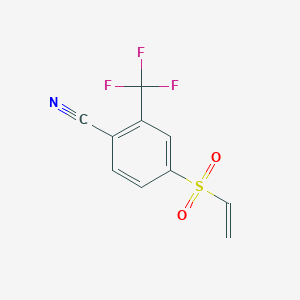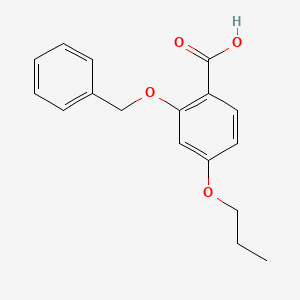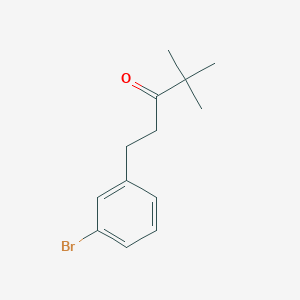
1-(2-bromophenyl)-1H-pyrazol-4-amine
Übersicht
Beschreibung
1-(2-Bromophenyl)-1H-pyrazol-4-amine, often referred to as 2-bromophenylpyrazolamine, is an organic compound with a range of applications in scientific research and laboratory experiments. This compound is a key component of many biochemical and physiological studies, and can be synthesized in a variety of ways.
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties and Molecular Structure Analysis
- Research by Tamer et al. (2016) on a derivative, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, revealed significant nonlinear optical properties, indicating potential use in photonics and optical technologies. This was supported by theoretical calculations aligning well with experimental results, demonstrating the stability of the molecule's molecular structure and its electron donor capabilities (Tamer et al., 2016).
Synthesis and Characterization for Chemical Applications
- A study by Veettil and Haridas (2010) detailed the synthesis of Tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-41-aminobiphenyl}amine, a derivative, through Ullmann coupling reaction. The compound was characterized using NMR, IR, MS, and elemental analysis, suggesting its utility in various chemical synthesis processes (Veettil & Haridas, 2010).
Exploratory Process Development for Pharmaceutical Applications
- Yang et al. (2014) developed an environmentally benign, cost-effective synthetic route for a novel oxazolidinone antibacterial candidate, illustrating the potential of pyrazole derivatives in pharmaceutical manufacturing. This included a key intermediate, 2-(1-(2-fluoro-4-nitrophenyl)-1H-pyrazol-4-yl)pyridine, prepared with high purity, indicating the relevance of such compounds in drug synthesis and development (Yang et al., 2014).
Investigations in Material Science and Structural Chemistry
- Shawish et al. (2021) synthesized new s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. The study combined X-ray crystallography with Hirshfeld and DFT calculations to analyze molecular structures, demonstrating the application of pyrazole derivatives in advanced material science and structural chemistry (Shawish et al., 2021).
Antibacterial and Antifungal Applications
- Feng et al. (2018) synthesized and characterized pyrazole Schiff bases with potential antibacterial properties. Their study included structural elucidation through X-ray studies and the evaluation of the compounds' ability to inhibit the growth of C. albicans and Gram-negative bacteria, suggesting potential medical applications (Feng et al., 2018).
Catalysis in Chemical Reactions
- Xu et al. (2020) developed a luminescent, cationic, heteroleptic, four-coordinate Cu(I)–N-heterocyclic carbene complex and investigated its application as a catalyst for amination reactions, including the synthesis of substituted 1-(2-N-heteroaryl)-1H-pyrazoles. This indicates the role of pyrazole derivatives in enhancing the efficiency of catalytic processes (Xu et al., 2020).
Zukünftige Richtungen
Future research on “1-(2-bromophenyl)-1H-pyrazol-4-amine” could focus on further elucidating its physical and chemical properties, synthesis methods, and potential applications. For instance, borinic acids and their derivatives, which are similar to the compound , have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials .
Wirkmechanismus
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Therefore, it’s plausible that 1-(2-bromophenyl)-1H-pyrazol-4-amine may interact with biological targets involved in these diseases.
Mode of Action
The suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often associated with compounds like this compound . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The compound’s potential involvement in the suzuki–miyaura coupling reaction suggests it may influence pathways involving carbon–carbon bond formation .
Result of Action
Given its potential involvement in the suzuki–miyaura coupling reaction, it may contribute to the formation of new carbon–carbon bonds .
Biochemische Analyse
Biochemical Properties
1-(2-Bromophenyl)-1H-pyrazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, potentially leading to altered cellular oxidative states . Additionally, this compound may bind to specific protein receptors, affecting signal transduction pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. For example, the compound can activate the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism . Furthermore, this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their function. For instance, the compound may inhibit the activity of certain kinases, leading to changes in phosphorylation states and downstream signaling events . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects, such as reducing oxidative stress and modulating immune responses . At higher doses, this compound can induce toxic effects, including liver and kidney damage. These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites may have distinct biological activities and contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux, altering the levels of key metabolites involved in cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound can be directed to specific organelles, such as the mitochondria or nucleus, by targeting signals or post-translational modifications . This localization can affect the compound’s activity, enabling it to modulate specific cellular processes and pathways.
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-8-3-1-2-4-9(8)13-6-7(11)5-12-13/h1-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYVEUYKTGXLMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid](/img/structure/B1370997.png)
![2-[(3-aminophenyl)formamido]-N-methylacetamide](/img/structure/B1370999.png)
![5-ethyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1371001.png)


![2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1371005.png)



![2-[Cyclopentyl(methyl)amino]-5-fluorobenzaldehyde](/img/structure/B1371012.png)



